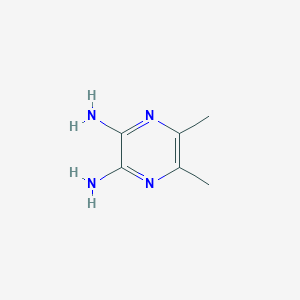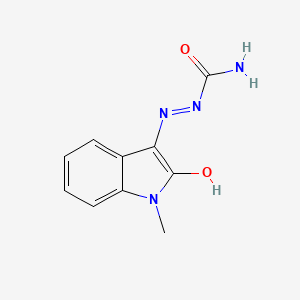
Methyl 3-(4-ethylanilino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-ethylanilino)propanoate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a propanoate backbone, with an ethylanilino substituent on the third carbon of the propanoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(4-ethylanilino)propanoate can be synthesized through the esterification of 3-(4-ethylanilino)propanoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of anhydrous conditions and a continuous flow reactor can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(4-ethylanilino)propanoate can undergo oxidation reactions, particularly at the ethylanilino group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions (OH-) can replace the methoxy group to form the corresponding carboxylate.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Aqueous NaOH or KOH under reflux.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylates.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(4-ethylanilino)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester group makes it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis by esterases. It can also serve as a substrate in studies involving metabolic pathways of esters.
Industry: In the industrial sector, this compound can be used in the manufacture of fragrances and flavoring agents due to its ester functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Methyl propionate: A simpler ester with a similar propanoate backbone but lacking the ethylanilino substituent.
Ethyl acetate: Another ester commonly used in organic synthesis and as a solvent, with a similar ester functionality but different substituents.
Uniqueness: Methyl 3-(4-ethylanilino)propanoate is unique due to the presence of the ethylanilino group, which imparts distinct chemical properties and reactivity compared to simpler esters. This substituent can influence the compound’s behavior in chemical reactions and its interactions with biological systems.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl 3-(4-ethylanilino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-10-4-6-11(7-5-10)13-9-8-12(14)15-2/h4-7,13H,3,8-9H2,1-2H3 |
Clé InChI |
FFYQKFUSRONJLU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)

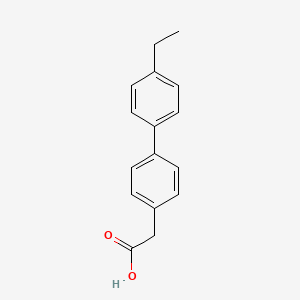
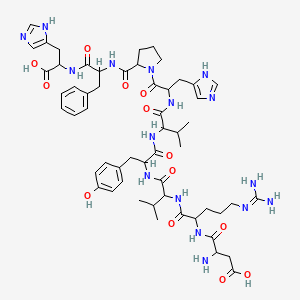
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)

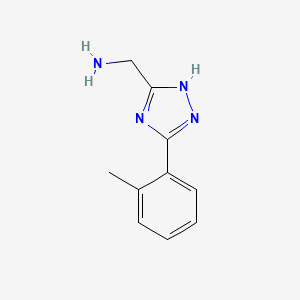

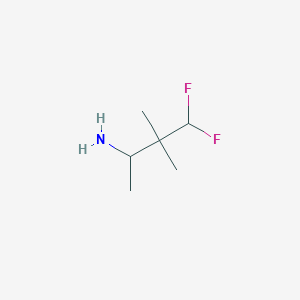
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)

![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
